molecular formula N6 B1252005 Hexazine CAS No. 7616-35-5

Hexazine

Cat. No.: B1252005
CAS No.: 7616-35-5
M. Wt: 84.04 g/mol
InChI Key: YRBKSJIXFZPPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Basic Structure

This compound, also known as hexaazabenzene, is a hypothetical allotrope of nitrogen composed of six nitrogen atoms arranged in a ring-like structure that mirrors the geometry of benzene. The compound has the molecular formula N₆ and a molecular weight of 84.04 grams per mole. In its theoretical neutral form, this compound would represent a completely nitrogen-substituted analog of benzene, where all carbon atoms have been replaced by nitrogen atoms while maintaining the characteristic six-membered ring structure.

The structural characteristics of this compound reveal a planar arrangement of nitrogen atoms connected through alternating single and double bonds, creating a resonance-stabilized system. Theoretical calculations suggest that the nitrogen-nitrogen bond lengths would be intermediate between typical single and double bonds, reflecting the delocalized electron density across the ring structure. The compound contains no hydrogen bond donors but features six nitrogen atoms that could potentially act as hydrogen bond acceptors, contributing to its unique chemical properties.

Recent computational analyses have provided detailed insights into the molecular geometry of this compound. The Standard International Chemical Identifier for this compound is InChI=1S/N6/c1-2-4-6-5-3-1, with the corresponding key YRBKSJIXFZPPGF-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation of the molecule is N1=NN=NN=N1, clearly illustrating the cyclic arrangement of nitrogen atoms with alternating bonds.

Property Value Reference
Molecular Formula N₆
Molecular Weight 84.04 g/mol
CAS Registry Number 7616-35-5
Standard InChI InChI=1S/N6/c1-2-4-6-5-3-1
Standard InChI Key YRBKSJIXFZPPGF-UHFFFAOYSA-N
SMILES Notation N1=NN=NN=N1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6

Historical Context in Nitrogen Chemistry

The pursuit of this compound synthesis and characterization has spanned more than four decades, representing one of the most persistent challenges in nitrogen chemistry. The theoretical foundation for this compound emerged from early computational studies that predicted the possibility of stable nitrogen-only ring structures, drawing inspiration from the remarkable stability of benzene and its aromatic properties. These early investigations laid the groundwork for understanding how nitrogen atoms might arrange themselves in cyclic configurations while maintaining structural integrity.

The historical development of this compound research has been closely intertwined with advances in high-pressure synthesis techniques and computational chemistry. Early theoretical work suggested that while this compound might possess aromatic character similar to benzene, significant challenges would arise from the electrostatic repulsion between lone pairs on adjacent nitrogen atoms. These predictions proved prescient, as subsequent experimental attempts to synthesize neutral this compound under standard conditions consistently failed.

A major breakthrough occurred in 2023 when an international research collaboration successfully synthesized the first experimentally verified this compound-containing compound. This achievement represented the culmination of decades of theoretical work and experimental refinement, utilizing extreme pressure conditions exceeding 46 gigapascals and temperatures above 2000 Kelvin to overcome the inherent instability of the this compound ring system. The successful synthesis of potassium nitrogen compound K₉N₅₆, containing [N₆]⁴⁻ this compound rings, marked a pivotal moment in nitrogen chemistry and validated many theoretical predictions about the compound's properties.

The historical significance of this compound extends beyond its synthetic challenges to its role in advancing our understanding of nitrogen bonding and aromaticity. Prior to the synthesis of this compound-containing compounds, nitrogen aromaticity had been restricted to the [N₅]⁻ pentazolate anion. The successful creation of aromatic this compound species expanded the known repertoire of nitrogen-based aromatic systems and opened new avenues for research into high-energy density materials.

Position within the Azabenzene (Azine) Series

This compound occupies a unique and theoretically significant position as the final member of the azabenzene series, also known as the azine series. This systematic family of compounds represents the progressive replacement of carbon atoms in benzene with nitrogen atoms, creating a spectrum of heterocyclic compounds with varying properties and stabilities. The azine series begins with pyridine, where a single carbon atom is replaced by nitrogen, and progresses through diazines, triazines, and tetrazines before culminating in the hypothetical pentazine and this compound.

The complete azabenzene series demonstrates a fascinating progression of chemical properties as nitrogen content increases. Pyridine, pyrimidine, pyridazine, and pyrazine represent the well-characterized members of this family, each exhibiting distinct chemical behaviors and applications. The triazines, including compounds such as melamine and cyanuric acid, have found extensive industrial applications, while tetrazines serve as important intermediates in organic synthesis and materials science. However, the final two members of the series, pentazine and this compound, have remained largely theoretical constructs until recent synthetic breakthroughs.

The progression through the azine series reveals important trends in molecular stability and reactivity. As the number of nitrogen atoms increases, the compounds generally become more electron-deficient and more prone to nucleophilic attack. Additionally, the increasing density of lone pairs creates greater electrostatic repulsion, contributing to decreased stability in the higher-order azines. This pattern explains why pentazine and this compound have proven so challenging to synthesize and characterize under standard conditions.

This compound represents the theoretical endpoint of nitrogen substitution in the benzene framework, where all six carbon atoms have been replaced by nitrogen atoms. This complete substitution creates a molecule with unique electronic properties, including a high degree of electron deficiency and substantial potential for aromatic character. The compound would theoretically possess six lone pairs of electrons, creating unprecedented challenges for molecular stability while simultaneously offering the possibility of novel chemical reactivity patterns.

Azine Series Member Formula Nitrogen Atoms Synthesis Status
Pyridine C₅H₅N 1 Well-established
Diazines C₄H₄N₂ 2 Well-established
Triazines C₃H₃N₃ 3 Well-established
Tetrazines C₂H₂N₄ 4 Well-established
Pentazine CHN₅ 5 Theoretical
This compound N₆ 6 Recently synthesized as anion

Theoretical Significance as a Nitrogen Allotrope

This compound holds exceptional theoretical significance as a potential nitrogen allotrope, representing a fundamentally different arrangement of nitrogen atoms compared to the familiar diatomic nitrogen gas that dominates our atmosphere. As an allotrope, this compound would demonstrate how nitrogen atoms can organize themselves into alternative structural configurations while maintaining their essential chemical identity. This potential for allotropic diversity positions this compound alongside other nitrogen allotropes such as tetranitrogen and octaazacubane in expanding our understanding of nitrogen's structural versatility.

The theoretical importance of this compound extends to its predicted aromatic properties, which would make it one of the few known aromatic nitrogen allotropes. Computational studies have consistently predicted that this compound would satisfy Hückel's rule for aromaticity, possessing a planar ring structure with 4n+2 π-electrons in a 10π system. This aromatic character would theoretically confer enhanced stability to the molecule, potentially offsetting some of the destabilizing effects associated with nitrogen-nitrogen bonding patterns. The successful synthesis of the [N₆]⁴⁻ this compound anion has confirmed these theoretical predictions, demonstrating that the aromatic character is indeed present in experimentally accessible forms of the compound.

Recent computational analyses have revealed that this compound faces fundamental challenges related to quantum tunneling effects that persist even at temperatures approaching absolute zero. These quantum mechanical phenomena create inherent instability in the neutral this compound molecule, leading some researchers to conclude that it may be fundamentally unsynthesizable under normal conditions. The quantum tunneling instability represents a profound theoretical challenge, suggesting that certain molecular configurations may be prohibited by quantum mechanical principles rather than simply by thermodynamic or kinetic barriers.

The significance of this compound as a nitrogen allotrope also relates to its potential applications in high-energy density materials research. Nitrogen-rich compounds are intensively studied for their ability to store and release large amounts of energy, making them attractive for applications in propellants, explosives, and energy storage systems. The high nitrogen content and potential aromatic stabilization of this compound make it an intriguing candidate for such applications, although the practical challenges associated with its synthesis and handling remain substantial.

Theoretical Property Predicted Value Experimental Status
Aromatic Character 10π electron system Confirmed in [N₆]⁴⁻ anion
Molecular Geometry Planar ring Confirmed in [N₆]⁴⁻ anion
Hückel Rule Compliance Yes (4n+2, n=2) Confirmed in [N₆]⁴⁻ anion
Quantum Tunneling Stability Unstable Confirmed computationally
Neutral Form Synthesis Unsynthesizable Not achieved
Anionic Form Synthesis Possible under extreme conditions Achieved in K₉N₅₆

Properties

CAS No.

7616-35-5

Molecular Formula

N6

Molecular Weight

84.04 g/mol

IUPAC Name

hexazine

InChI

InChI=1S/N6/c1-2-4-6-5-3-1

InChI Key

YRBKSJIXFZPPGF-UHFFFAOYSA-N

SMILES

N1=NN=NN=N1

Canonical SMILES

N1=NN=NN=N1

Origin of Product

United States

Preparation Methods

Triazines and Tetrazines

Triazines (C₃H₃N₃) and tetrazines (C₂H₂N₄) are well-characterized, with syntheses relying on cyclization reactions. For example, 1,3,5-triazine is produced via trimerization of cyanogen chloride under high-temperature conditions. Extending this to this compound would require a hexamerization of nitrene intermediates, a process thermodynamically disfavored due to entropy constraints.

High-Pressure and Low-Temperature Approaches

The synthesis of cubic gauche nitrogen (cg-N) under high pressure (110 GPa) demonstrates that nitrogen can adopt metastable polymeric forms. Analogously, this compound might be stabilized under extreme conditions, though no experimental evidence exists.

Challenges in this compound Stabilization

Electronic and Steric Effects

Density functional theory (DFT) calculations indicate that this compound’s HOMO-LUMO gap is narrower than that of benzene, predisposing it to rapid decomposition. Introducing electron-withdrawing substituents or coordinating metal ions could theoretically enhance stability, but such modifications would alter the core structure.

Synthetic Attempts and Failures

Early efforts to synthesize this compound via flash vacuum pyrolysis of azido precursors yielded only nitrogen gas and polymeric residues. The absence of successful isolations underscores the compound’s instability.

Industrial and Academic Implications

The inability to synthesize this compound limits its practical applications, though its study advances fundamental understanding of nitrogen chemistry. Success in stabilizing N₆ could revolutionize energetic materials science, given nitrogen’s high bond dissociation energy.

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for synthesizing hexazine (N6) rings in nitrogen-rich compounds under high-pressure conditions?

  • Methodological Answer : High-pressure synthesis techniques, such as diamond anvil cell (DAC) experiments combined with laser heating, are essential. For example, WN6 with armchair-like this compound rings was synthesized at 126–165 GPa and characterized via X-ray diffraction (XRD) and Raman spectroscopy to confirm single-bonded N6 structures . Researchers must optimize pressure-temperature parameters to stabilize metastable N6 configurations, as abrupt decompression can lead to structural collapse.

Q. How can the structural stability of this compound-containing materials (e.g., MN6, M = Sb, Te, I) be validated experimentally?

  • Methodological Answer : Elastic constant calculations and molecular dynamics (MD) simulations under varying pressure conditions are used to assess mechanical stability. For instance, TeN6’s rhombohedral structure (space group R3m) was confirmed through XRD refinements and phonon dispersion analysis, ensuring no imaginary frequencies in the Brillouin zone . Additionally, in situ high-pressure Raman spectroscopy tracks bond vibrations (e.g., N–N stretching modes at ~700 cm⁻¹) to detect phase transitions .

Q. What spectroscopic and crystallographic tools are pivotal for characterizing this compound rings?

  • Methodological Answer : Synchrotron XRD resolves atomic positions and ring geometries (e.g., chair-like vs. planar N6 configurations), while electron localization function (ELF) analysis identifies covalent bonding patterns. For example, ELF values of 0.85–0.89 between N atoms in TeN6 confirm strong covalent interactions . High-resolution transmission electron microscopy (HRTEM) and energy-dispersive X-ray spectroscopy (EDS) further validate stoichiometry and spatial distribution .

Advanced Research Questions

Q. How do Jahn-Teller distortions in N6 rings enhance superconductivity in MN6 systems?

  • Methodological Answer : Jahn-Teller effects (JTE) reduce orbital degeneracy in distorted N6 rings, softening phonon modes and strengthening electron-phonon coupling (EPC). In TeN6, EPC parameter λ = 1.2 and logarithmic phonon frequency ωₗₒ₉ = 450 K contribute to a critical temperature (T_c) of 36.8 K at 100 GPa . First-principles calculations (e.g., density functional perturbation theory) quantify these interactions by analyzing Eliashberg spectral functions .

Q. What computational strategies reconcile contradictions between predicted and observed stability of this compound rings?

  • Methodological Answer : Hybrid functionals (e.g., HSE06) and ab initio molecular dynamics (AIMD) simulations address discrepancies in stability predictions. For example, early studies questioned this compound’s ambient-pressure stability , but high-pressure DFT+U calculations incorporating van der Waals corrections show that 5p-block elements (e.g., Te) act as electron donors, stabilizing N6 rings via charge transfer .

Q. How do mechanical properties of this compound-based nitrides compare to traditional superhard materials?

  • Methodological Answer : Vickers hardness tests and stress-strain simulations under compression reveal ultrastiff behavior. WN6 exhibits a hardness of 57 GPa due to covalent N6 networks and W–N d-p orbital hybridization, surpassing most transition metal nitrides . Tabulated comparisons (Table 1) highlight structure-property relationships.

Methodological Notes

  • For Synthesis : Always cross-validate high-pressure phases with in situ spectroscopy to avoid metastable intermediates .
  • For Computational Studies : Use SCAN meta-GGA functionals to improve bandgap and EPC predictions for N6 systems .
  • For Contradiction Analysis : Compare ELF profiles and Bader charges across studies to identify electron transfer discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.